cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate

Description

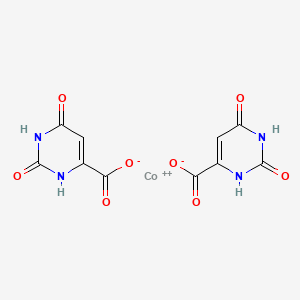

Cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate is a coordination complex where cobalt(II) ions are ligated by 2,4-dioxo-1H-pyrimidine-6-carboxylate, a heterocyclic carboxylate ligand. This compound likely exhibits octahedral or trigonal bipyramidal geometry, common for Co²⁺ complexes, though precise structural data require further crystallographic analysis. Its applications may span catalysis, materials science, or biomedicine, depending on ligand-metal interactions and stability .

Properties

CAS No. |

94333-37-6 |

|---|---|

Molecular Formula |

C10H6CoN4O8 |

Molecular Weight |

369.11 g/mol |

IUPAC Name |

cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate |

InChI |

InChI=1S/2C5H4N2O4.Co/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 |

InChI Key |

NFPPGRBGKMLOFD-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Co+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate typically involves the reaction of cobalt salts with 2,4-dioxo-1H-pyrimidine-6-carboxylic acid under controlled conditions. One common method is to dissolve cobalt(II) chloride in water and then add 2,4-dioxo-1H-pyrimidine-6-carboxylic acid. The mixture is stirred and heated to facilitate the formation of the coordination complex .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization and filtration are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The cobalt center can be oxidized to a higher oxidation state.

Reduction: The cobalt center can be reduced to a lower oxidation state.

Substitution: Ligands in the coordination sphere can be substituted with other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions can be carried out using various ligands under controlled pH and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes .

Scientific Research Applications

Cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate has several scientific research applications:

Chemistry: Used as a catalyst in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate involves its interaction with molecular targets through coordination chemistry. The cobalt center can form coordination bonds with various ligands, influencing the reactivity and properties of the compound. These interactions can affect biological pathways and chemical processes .

Comparison with Similar Compounds

Lithium 2,4-dioxo-1H-pyrimidine-6-carboxylate (CAS 5266-20-6)

Cadmium Oxalate (CdC₂O₄)

- Metal Ion : Cd²⁺ (toxic, divalent).

- Ligand : Oxalate (simpler dicarboxylate).

- Structure : Likely polymeric with Cd²⁺ in octahedral coordination.

- Toxicity: High (cadmium is a carcinogen), restricting applications to niche industrial uses.

- Contrast : Cobalt’s lower toxicity and pyrimidine ligand’s aromaticity offer broader biocompatibility and functional versatility .

Cobalt Pyridine-4-carboxylate-Thiocyanate Polymer ([Co(C₆H₅NO₂)(NCS)(C₆H₄NO₂)]ₙ)

- Coordination Geometry : Distorted trigonal bipyramidal (N₂O₃ environment).

- Ligands : Pyridine-4-carboxylate and thiocyanate, enabling 1D polymeric chains.

- Stabilization : N–H⋯O hydrogen bonds and S⋯S interactions (3.257 Å).

- Comparison : The pyrimidine carboxylate ligand in the target compound may introduce stronger π-π stacking or hydrogen bonding, altering solubility and thermal stability .

Tabulated Comparison of Key Properties

| Compound | Metal Ion | Ligand Type | Geometry | Solubility | Toxicity | Applications |

|---|---|---|---|---|---|---|

| Cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate | Co²⁺ | Heterocyclic carboxylate | Likely octahedral | Moderate | Low | Catalysis, biomaterials |

| Lithium 2,4-dioxo-1H-pyrimidine-6-carboxylate | Li⁺ | Ionic carboxylate | Ionic lattice | High (polar) | Low | Pharmaceuticals |

| Cadmium oxalate | Cd²⁺ | Oxalate | Polymeric | Low | High | Limited industrial |

| Co pyridine-carboxylate polymer | Co²⁺ | Pyridine carboxylate/SCN | Trigonal bipyramidal | Insoluble | Moderate | Coordination polymers |

Research Findings and Implications

- Structural Insights : The trigonal bipyramidal geometry in analogous Co²⁺ polymers () suggests flexibility in coordination modes, which may apply to the target compound. However, pyrimidine’s aromaticity could enforce distinct bond angles or packing arrangements .

- Toxicity Profile : Cobalt complexes are preferable to cadmium analogs in biomedical contexts due to lower ecotoxicity .

- Synthetic Methods : Crystallographic tools like SHELX remain critical for resolving coordination geometries, though advanced techniques (e.g., SC-XRD) may be needed for precise characterization .

Biological Activity

Cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate is a coordination compound that combines cobalt ions in the +2 oxidation state with the ligand 2,4-dioxo-1H-pyrimidine-6-carboxylic acid. This compound has garnered attention in recent years due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research . The presence of both metal and organic components enhances its reactivity and biological interaction potential.

Structure

The compound features:

- Cobalt ion : Central metal ion in the +2 oxidation state.

- Pyrimidine derivative : Contains two carbonyl (dioxo) groups and a carboxylate functional group.

Molecular Formula

The molecular formula for this compound can be represented as:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism may involve:

- Disruption of cellular processes.

- Generation of reactive oxygen species (ROS), which can damage cellular components.

Case Study: Antimicrobial Efficacy

A study demonstrated that cobalt complexes, including this compound, showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the pathogen type.

Anticancer Properties

The compound has also been investigated for its anticancer properties . Mechanisms of action include:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth through interference with cellular signaling pathways.

Research Findings

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The IC50 values for these studies ranged from 10 to 30 µM, indicating a promising therapeutic window for further exploration.

Binding Affinity Studies

Molecular docking studies have been conducted to understand how this compound interacts with target proteins involved in disease pathways. These studies suggest a strong binding affinity to proteins associated with cancer progression, indicating potential as a therapeutic agent.

Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 50 - 200 | 10 - 30 |

| Cobalt(II) complexes with other ligands | Varies | 100 - 300 | 15 - 40 |

| Other transition metal complexes | Varies | 70 - 250 | 20 - 50 |

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

- Protein Interaction : Forms covalent bonds with nucleophilic sites in proteins, disrupting their function.

- DNA Interaction : Can bind to DNA, potentially leading to mutagenic effects or inhibition of replication.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate, and how can purity be optimized?

- Methodology :

- Start with the lithium salt of 2,4-dioxo-1H-pyrimidine-6-carboxylate (CAS 5266-20-6) as a precursor . Perform a cation-exchange reaction with cobalt(II) acetate in aqueous or ethanol/water mixtures under inert atmosphere to avoid oxidation.

- Monitor reaction progress via UV-Vis spectroscopy (λ ~270 nm for pyrimidine derivatives) and confirm Co²⁺ coordination via inductively coupled plasma mass spectrometry (ICP-MS).

- Purify via recrystallization in ethanol-water (7:3 v/v) and assess purity using high-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid (TFA) mobile phase .

Q. How should researchers characterize the coordination geometry and stability of this cobalt complex?

- Methodology :

- Use single-crystal X-ray diffraction (SC-XRD) for structural determination. Refinement with SHELXL is recommended to resolve potential disorder in the pyrimidine ring.

- Validate geometry with spectroscopic methods:

- Electronic spectroscopy : Compare d-d transition bands (e.g., 450–550 nm for octahedral Co²⁺) to literature values .

- Infrared (IR) spectroscopy : Identify shifts in carbonyl (C=O) stretches (~1700 cm⁻¹) and carboxylate-Co²⁺ binding modes (asymmetric vs. symmetric stretches).

- Conduct thermogravimetric analysis (TGA) to assess thermal stability and hydration state .

Q. What are the critical safety considerations when handling this compound in the lab?

- Methodology :

- Refer to lithium salt safety data (CAS 5266-20-6) for baseline hazards . Cobalt compounds may release toxic fumes upon decomposition; use fume hoods and PPE (gloves, lab coat).

- Store in airtight containers under nitrogen to prevent moisture absorption and oxidation.

- Dispose of waste via licensed chemical disposal services, as cobalt is a heavy metal regulated under environmental protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this cobalt complex?

- Methodology :

- Optimize geometry using density functional theory (DFT) with B3LYP/6-31G(d) for ligands and LANL2DZ for Co²⁺. Compare calculated bond lengths/angles to SC-XRD data .

- Analyze frontier molecular orbitals (HOMO-LUMO) to predict redox behavior. Validate with cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) at 100 mV/s .

- Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and correlate with experimental transitions .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., conflicting coordination geometries)?

- Methodology :

- Cross-validate with multiple techniques:

- EPR spectroscopy : Detect paramagnetic Co²⁺ (high-spin, S = 3/2) and assess ligand field symmetry.

- Magnetic susceptibility measurements : Compare experimental μeff to spin-only values for octahedral vs. tetrahedral geometries.

- Re-examine synthetic conditions (pH, solvent polarity) that may favor different isomers. For example, acidic conditions might protonate the pyrimidine ring, altering coordination .

Q. How can this cobalt complex be applied in catalytic studies (e.g., oxygen activation)?

- Methodology :

- Design oxygen uptake experiments inspired by cobalt-Schiff base models . Monitor O₂ binding via UV-Vis (bleaching of d-d bands) or Clark-type oxygen electrodes.

- Investigate catalytic activity in oxidation reactions (e.g., cyclohexane → cyclohexanol/one) using tert-butyl hydroperoxide (TBHP) as an oxidant. Analyze products via gas chromatography-mass spectrometry (GC-MS) .

- Compare turnover numbers (TONs) to Co³⁺ analogs to assess redox stability .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are appropriate for analyzing catalytic efficiency or spectroscopic reproducibility?

- Methodology :

- Use ANOVA or Student’s t-test to compare triplicate experiments. Report confidence intervals (95%) for TONs or rate constants.

- For crystallographic data, report R-factors (<5%), residual electron density, and Flack parameters to validate refinement quality .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodology :

- Include detailed parameters:

- Molar ratios, solvent purity, reaction temperature (±0.5°C), and stirring speed.

- Crystallization conditions (e.g., cooling rate, solvent ratios).

- Publish raw data (e.g., XRD .cif files, HPLC chromatograms) in supplementary materials, adhering to FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.